

# Application Notes and Protocols: Administering AFM24 in Combination with Atezolizumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **AFM24** in combination with atezolizumab for the treatment of advanced EGFR-expressing solid tumors. The information is based on the design and preliminary findings of the Phase 1/2a clinical trial NCT05109442 (**AFM24**-102).

## **Mechanism of Action and Therapeutic Rationale**

AFM24 is a first-in-class, tetravalent, bispecific Innate Cell Engager (ICE®) that targets the epidermal growth factor receptor (EGFR) on tumor cells and CD16A on natural killer (NK) cells and macrophages.[1][2] This dual binding redirects the patient's innate immune system to induce antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the destruction of EGFR-expressing cancer cells.[1][2] Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-L1 and its receptors, thereby enhancing the anti-tumor activity of the adaptive immune system.[1] The combination of AFM24 and atezolizumab is hypothesized to create a synergistic anti-tumor effect by engaging both the innate and adaptive immune systems.



Binds EGFR



Click to download full resolution via product page

Caption: Mechanism of action for AFM24 and atezolizumab combination therapy.

### **Clinical Trial Overview (NCT05109442)**

The **AFM24**-102 study is a Phase 1/2a open-label, non-randomized, multicenter trial evaluating the safety, tolerability, and efficacy of **AFM24** in combination with atezolizumab in patients with advanced or metastatic EGFR-expressing solid tumors who have progressed after prior therapies.

#### **Study Design**







The study consists of two main parts: a dose escalation phase (Phase 1) and a dose expansion phase (Phase 2a).

- Phase 1 (Dose Escalation): This phase aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of AFM24 when administered in combination with a fixed dose of atezolizumab. A traditional 3+3 dose escalation design is employed.
- Phase 2a (Dose Expansion): Once the RP2D of AFM24 is established, this phase will further
  evaluate the safety and preliminary efficacy of the combination in specific cohorts of patients
  with EGFR-expressing tumors.





Click to download full resolution via product page

Caption: Workflow of the AFM24-102 clinical trial.

# **Quantitative Data Summary**

The following tables summarize the available quantitative data from the **AFM24**-102 clinical trial.

#### **Table 1: Dosing Regimen**



| Drug         | Phase                                   | Dosage                                     | Administration               | Frequency                    |
|--------------|-----------------------------------------|--------------------------------------------|------------------------------|------------------------------|
| AFM24        | Phase 1                                 | Dose Escalation<br>(starting at 160<br>mg) | Intravenous (IV)<br>Infusion | Weekly                       |
| Phase 2a     | Recommended<br>Phase 2 Dose<br>(480 mg) | Intravenous (IV)<br>Infusion               | Weekly                       |                              |
| Atezolizumab | Phase 1 & 2a                            | 840 mg                                     | Intravenous (IV)<br>Infusion | Bi-weekly (every<br>2 weeks) |

Data sourced from multiple reports on the AFM24-102 trial.

Table 2: Preliminary Efficacy in EGFR Wild-Type Non-

**Small Cell Lung Cancer (NSCLC)** 

| Endpoint                                   | Value      | Patient Cohort (n) | Data Cutoff       |
|--------------------------------------------|------------|--------------------|-------------------|
| Confirmed Complete<br>Response (CR)        | 1          | 15                 | March 18, 2024    |
| Partial Responses<br>(PR)                  | 3          | 15                 | March 18, 2024    |
| Stable Disease (SD)                        | 7          | 15                 | March 18, 2024    |
| Disease Control Rate (DCR)                 | 73.3%      | 15                 | March 18, 2024    |
| Median Progression-<br>Free Survival (PFS) | 5.9 months | 15                 | March 18, 2024    |
| Overall Response<br>Rate (ORR)             | 21%        | 33                 | November 14, 2024 |
| Disease Control Rate<br>(DCR)              | 76%        | 33                 | November 14, 2024 |

Data is based on preliminary findings from the **AFM24**-102 trial.



**Table 3: Preliminary Efficacy in Other Solid Tumors** 

| Tumor Type                   | Response         | Patient Cohort (n)                 | Notes                                                      |
|------------------------------|------------------|------------------------------------|------------------------------------------------------------|
| Gastric Cancer               | Partial Response | 1 (out of 3 evaluated in cohort 1) | Response observed after 2 cycles.                          |
| Pancreatic<br>Adenocarcinoma | Stable Disease   | 1 (out of 3 evaluated in cohort 1) | Stable disease for 4+ months with symptomatic improvement. |

Initial findings from the dose-escalation phase of the study.

#### **Experimental Protocols**

The following protocols are based on the methodology of the AFM24-102 clinical trial.

#### **Patient Eligibility Criteria (Inclusion - Abbreviated)**

- Age ≥ 18 years.
- Histologically or cytologically confirmed diagnosis of an advanced or metastatic solid tumor known to express EGFR (≥1% of cancer cells).
- Disease progression after treatment with at least one prior line of anticancer therapy.
- ECOG performance status of 0 or 1.
- Measurable or evaluable disease as per RECIST v1.1.
- · Adequate organ function.

## **Exclusion Criteria (Abbreviated)**

 Treatment with systemic anticancer therapy within 4 weeks of the first dose of the study drug.

#### **Drug Administration Protocol**



- Safety Lead-in Phase: Seven days prior to the first combination treatment, patients receive a single dose of AFM24 and are monitored for adverse events for one week.
- Combination Therapy:
  - AFM24 is administered as a weekly intravenous infusion. The dose is escalated in cohorts during Phase 1 to determine the RP2D. The RP2D of 480 mg is used in Phase 2a.
  - Atezolizumab is administered as a bi-weekly intravenous infusion at a fixed dose of 840 mg.
- Treatment Duration: Treatment continues until disease progression, unacceptable toxicity, patient withdrawal, or investigator's discretion.

#### **Assessment and Endpoints**

- Primary Endpoints:
  - Phase 1: Incidence of dose-limiting toxicities (DLTs) to determine the MTD/RP2D of AFM24.
  - Phase 2a: Overall Response Rate (ORR) according to RECIST v1.1.
- Secondary Endpoints:
  - Treatment-emergent adverse events (AEs) and serious adverse events (SAEs).
  - Pharmacokinetics (PK) and pharmacodynamics (PD).
  - Immunogenicity.
  - Progression-free survival (PFS), duration of response (DoR), and disease control rate (DCR).
- Tumor Assessment: Tumor assessments are performed at baseline and at regular intervals (e.g., after cycles 2, 4, 6, 8, 10, 12, and then every three cycles) to evaluate response to treatment.



#### **Safety Profile**

The combination of **AFM24** and atezolizumab has been reported to have a tolerable and manageable safety profile. Common adverse events include mild to moderate infusion-related reactions and transient, mild to moderate increases in liver enzymes. No unexpected toxicities have been reported.



Click to download full resolution via product page

Caption: Logical relationships in the **AFM24**-102 study.

#### Conclusion

The combination of **AFM24** and atezolizumab represents a promising therapeutic strategy for patients with advanced EGFR-expressing solid tumors. The ongoing **AFM24**-102 clinical trial is providing valuable data on the safety and efficacy of this dual-immunotherapy approach. The preliminary results are encouraging, particularly in heavily pretreated patient populations, and support the continued investigation of this combination. Further data from the dose expansion phase will be crucial to fully elucidate the clinical benefit of this novel treatment modality.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AFM24 in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors: Phase 1/2a study design and rationale. ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Administering AFM24 in Combination with Atezolizumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#administering-afm24-in-combination-with-atezolizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





